1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate
Overview
Description
1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate is a chemical compound with the molecular formula C17H16O4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ester linkages and benzoate groups, which contribute to its unique properties and reactivity .
Preparation Methods
The synthesis of 1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate typically involves esterification reactions. One common method is the reaction between propylene glycol and benzoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ester linkages, which can be hydrolyzed in biological systems.
Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives
Mechanism of Action
The mechanism of action of 1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate involves the hydrolysis of its ester bonds in biological systems. This hydrolysis releases benzoic acid and propylene glycol, which can interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
1-((1-(Benzoyloxy)propan-2-yl)oxy)propan-2-yl benzoate can be compared with similar compounds like:
Propylene glycol dibenzoate: Similar in structure but with different ester linkages.
Di(propylene glycol) dibenzoate: Contains additional ether linkages, leading to different physical and chemical properties.
Benzyl benzoate: A simpler ester with different applications and reactivity
Properties
IUPAC Name |
2-(2-benzoyloxypropoxy)propyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-15(13-24-19(21)17-9-5-3-6-10-17)23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXODQLXKQIJVNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(C)COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864921 | |
Record name | 1-Propanol, 2-[2-(benzoyloxy)propoxy]-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20109-39-1 | |
Record name | 1-Propanol, 2-[2-(benzoyloxy)propoxy]-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20109-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(Benzoyloxy)propoxy)-1-propanol 1-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020109391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanol, 2-[2-(benzoyloxy)propoxy]-, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanol, 2-[2-(benzoyloxy)propoxy]-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(benzoyloxy)propoxy]propyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(BENZOYLOXY)PROPOXY)-1-PROPANOL 1-BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5QZY215I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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